molecular formula C6H8N2OS B1322699 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine CAS No. 259810-12-3

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

Cat. No.: B1322699
CAS No.: 259810-12-3
M. Wt: 156.21 g/mol
InChI Key: HEBMTQWTUCFOEB-UHFFFAOYSA-N
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Description

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Novel derivatives of 6,7-dihydro-pyrano[2,3-d]-5,7-thiazol were synthesized using microwave irradiation techniques, providing a highly efficient method for creating functionalized pyrano[3,2-d]-5,7-thiazole derivatives (Sun et al., 2016).
  • Phosphine-catalyzed annulation of allenoates with thiazolone-derived alkenes was achieved under mild conditions, leading to the synthesis of 6,7-dihydro-5H-pyrano[2,3-d]thiazole derivatives in high yields (Wang et al., 2016).

Chemical Reactions and Compounds

  • A study demonstrated the synthesis of a library of 4H-pyrano[2,3-c]pyrazol-6-amines through an L-proline-catalyzed, on-water four-component domino reaction (Prasanna et al., 2013).
  • Research on the replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine led to the discovery of potent and selective JAK2 inhibitors (Ioannidis et al., 2010).
  • Synthesis of the novel 4H-pyrano[4,3-d]thiazole ring system was described, focusing on derivatives with potential antidepressant and antiinflammatory activities (Philipp et al., 1978).

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBMTQWTUCFOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623581
Record name 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259810-12-3
Record name 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (Aldrich) (7.22 g, 72.11 mmol) in cyclohexane (70 mL) were added pyrrolidine (6.26 mL, 7.57 mmol) and p-toluenesulfonic acid monohydrate (13.72 mg, 0.07 mmol). The reaction mixture was refluxed for 3 hours with a Dean-Stark trap, cooled and concentrated. The residue was dissolved in methanol (20 mL) and then sulfur (2.31 g, 72.11 mmol) was added followed by a solution of cyanamide (3.03 g, 72.11 mmol) in methanol (5 ml) at 0° C. The reaction mixture was stirred at room temperature overnight, filtered, concentrated and purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-5% methanol in dichloromethane) to afford the title compound. MS (ESI+) m/z 157 (M+H)+.
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
6.26 mL
Type
reactant
Reaction Step One
Quantity
13.72 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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